4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO2S2/c1-17(2,23-11-13-3-7-15(19)8-4-13)12-20-24(21,22)16-9-5-14(18)6-10-16/h3-10,20H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQUGMRFEYICGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Br)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences in Structure and Properties
The dichlorobenzenecarboxamide derivative replaces sulfonamide with carboxamide, reducing hydrogen-bond acceptor capacity (3 vs. sulfonamide’s 4) and altering electronic properties .
Substituent Effects
- The 4-fluorobenzyl-thioether moiety is conserved across all analogs, suggesting shared pharmacokinetic traits (e.g., metabolic stability via fluorine).
- The 2-methylpropyl branch in the alkyl chain may influence conformational flexibility and membrane permeability.
Physicochemical Properties Lipophilicity (XLogP): The dichlorocarboxamide analog has a high XLogP of 5.3, indicative of strong hydrophobicity, whereas the bromosulfonamide’s XLogP is likely higher due to bromine’s lipophilic nature .
Biological Activity
4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide (CAS No. 339104-26-6) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the compound's synthesis, biological activity, and relevant case studies.
- Molecular Formula : C17H19BrFNO2S2
- Molecular Weight : 432.37 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with amines, leading to the formation of sulfonamide derivatives. The presence of the bromine and fluorine substituents is believed to enhance the compound's biological efficacy by increasing lipophilicity and modulating electronic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | Multiple strains | 6.67 - 6.45 mg/mL |
These findings indicate that modifications in the sulfonamide structure can lead to enhanced antimicrobial activity, suggesting that this compound may exhibit similar or superior effects against pathogenic bacteria .
Anti-inflammatory Activity
In vivo studies have shown that related sulfonamides can significantly reduce inflammation markers in animal models. For example, compounds derived from benzenesulfonamides exhibited up to 94% inhibition of carrageenan-induced rat paw edema, indicating strong anti-inflammatory properties .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated a series of benzenesulfonamides, including derivatives similar to our compound. The results indicated promising antimicrobial effects, particularly against Gram-positive bacteria.
- Inflammation Model : In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The tested compounds showed significant reductions in edema compared to control groups, highlighting their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. How does the 4-fluorobenzylthiol moiety influence photostability under UV light?
- Answer : Fluorine’s electron-withdrawing effect may reduce radical formation. Accelerated stability studies (ICH Q1B guidelines) under UV/Vis light, coupled with HPLC-MS, track degradation products. Compare with non-fluorinated analogs to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
